2-Iodohexadecanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H31IO2 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
2-iodohexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) |
InChI Key |
YLPKUDQPEREJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)I |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 2 Iodohexadecanoic Acid
Established Synthetic Pathways for 2-Iodohexadecanoic Acid
The synthesis of this compound, a halogenated fatty acid, is accomplished through several established chemical routes. These methods primarily involve either the direct introduction of an iodine atom at the alpha-position of the fatty acid chain or a two-step process involving a halogen exchange reaction.
Direct α-iodination of the precursor, hexadecanoic acid (also known as palmitic acid), provides a straightforward route to this compound. One documented method involves the use of a potent iodinating mixture of chlorosulfonic acid (ClSO₃H) and iodine (I₂). scielo.br In this reaction, hexadecanoic acid is treated directly with the ClSO₃H/I₂ mixture to yield the desired 2-iodo derivative. scielo.br This approach facilitates the direct placement of the iodine atom onto the carbon adjacent to the carboxyl group.
An alternative and often higher-yielding pathway to α-iodo fatty acids involves a halogen exchange reaction, a classic example of which is the Finkelstein reaction. scielo.brwikipedia.org This process begins with the α-bromination of hexadecanoic acid. A common method for this initial step is the Hell-Volhard-Zelinsky reaction, which can use reagents like phosphorus and bromine (P/Br₂) to produce 2-bromohexadecanoic acid. scielo.br
The resulting 2-bromohexadecanoic acid is typically converted to its methyl ester, methyl 2-bromohexadecanoate, to facilitate the subsequent exchange reaction. scielo.brscielo.br The crucial halogen exchange step is then carried out by treating the methyl 2-bromohexadecanoate with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone or acetonitrile (CH₃CN). scielo.brscielo.br The differential solubility of the resulting sodium salts drives the reaction to completion; sodium iodide is soluble in acetone, while the sodium bromide formed is not, causing it to precipitate out of the solution. wikipedia.org This substitution of the bromine atom with an iodine atom efficiently yields methyl 2-iodohexadecanoate, which can then be hydrolyzed to the final this compound product if desired.
Table 1: Comparison of Synthetic Pathways to this compound and its Methyl Ester
| Method | Precursor | Key Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Direct Iodination & Esterification | Hexadecanoic acid | ClSO₃H, I₂, Methanol | Methyl 2-Iodohexadecanoate | 38% | scielo.brscielo.br |
Synthesis of this compound Esters and Other Derivatives for Research Applications
For various research applications, particularly in biological studies, this compound is often converted into its esters or other derivatives to modify its physical properties and biological activity.
Methyl 2-iodohexadecanoate is a key derivative and a common intermediate. As outlined previously, it can be synthesized via two main routes:
Direct Iodination-Esterification : Following the direct iodination of hexadecanoic acid with chlorosulfonic acid and iodine, the reaction mixture can be treated with methanol. This one-pot procedure directly affords methyl 2-iodohexadecanoate, which is then purified, for instance by column chromatography. A yield of 38% has been reported for this method. scielo.brscielo.br
Halogen Exchange : A more efficient synthesis involves the substitution of the bromine atom from methyl 2-bromohexadecanoate. This reaction, using sodium iodide in acetonitrile, is reported to produce methyl 2-iodohexadecanoate in a high yield of 93%. scielo.brscielo.br
The carboxyl group of this compound is a prime site for chemical modification to generate a diverse range of analogs for research. Standard organic chemistry transformations can be applied to create esters, amides, and other functional derivatives.
A key strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. For example, 2-bromopalmitoyl chloride can be synthesized from the corresponding bromo-acid and then reacted with an alcohol, like glycerine, to form complex esters. A similar approach could be applied to this compound. This method has been used to produce glyceryl tri-(2-bromohexadecanoate), which is subsequently converted via halogen exchange with NaI to yield glyceryl tri-(2-iodohexadecanoate). google.com
General strategies for derivatization include:
Esterification : Reacting the acid with various alcohols (from simple alkanols to complex polyols like glycerol) under acidic catalysis to form the corresponding esters.
Amidation : Converting the acid to an acyl chloride or activating it with coupling reagents (e.g., DCC, EDC) followed by reaction with primary or secondary amines to produce amides.
Reduction : The carboxyl group can be reduced to a primary alcohol (2-iodohexadecanol), which can serve as a precursor for other derivatives like aldehydes or ethers.
These modifications allow for the systematic alteration of the molecule's polarity, size, and hydrogen-bonding capabilities, which is crucial for structure-activity relationship (SAR) studies.
Stereoselective Synthesis Approaches for this compound Enantiomers
The carbon at the second position (C-2) of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Iodohexadecanoic acid and (S)-2-Iodohexadecanoic acid. While studies on the related compound 2-iodohexadecanal (B140263) suggest a potential lack of stereoselectivity in its biological interactions, the synthesis of enantiomerically pure forms of chiral molecules is often critical in pharmaceutical and biological research. scielo.br
Specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided literature, but general strategies for asymmetric synthesis can be applied. These approaches aim to produce a single enantiomer, avoiding the formation of a 50:50 racemic mixture.
Key strategies include:
Chiral Auxiliaries : A temporary, enantiomerically pure group (the chiral auxiliary) can be attached to the hexadecanoic acid precursor. This auxiliary directs the subsequent iodination reaction to occur from a specific face of the molecule, leading to the formation of one desired stereoisomer. The auxiliary is then cleaved to yield the enantiomerically enriched this compound. ethz.ch
Enzymatic Resolution : A racemic mixture of this compound or its ester can be treated with an enzyme (e.g., a lipase) that selectively reacts with only one of the enantiomers. This allows for the separation of the unreacted enantiomer from the modified one. ethz.ch
Chiral Pool Synthesis : The synthesis can begin with a readily available, enantiomerically pure starting material from nature's "chiral pool," such as an amino acid or a sugar, which already contains the desired stereochemistry at a key carbon. ethz.ch
These methods provide pathways to access the individual (R) and (S) enantiomers of this compound, enabling more precise investigations into their distinct biological properties.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₃₁IO₂ |
| Hexadecanoic acid (Palmitic acid) | C₁₆H₃₂O₂ |
| Chlorosulfonic acid | HSO₃Cl |
| Iodine | I₂ |
| 2-Bromohexadecanoic acid | C₁₆H₃₁BrO₂ |
| Methyl 2-bromohexadecanoate | C₁₇H₃₃BrO₂ |
| Sodium iodide | NaI |
| Acetonitrile | C₂H₃N |
| Acetone | C₃H₆O |
| Sodium bromide | NaBr |
| Methyl 2-iodohexadecanoate | C₁₇H₃₃IO₂ |
| Methanol | CH₄O |
| 2-bromopalmitoyl chloride | C₁₆H₃₀BrClO |
| Glycerine (Glycerol) | C₃H₈O₃ |
| Glyceryl tri-(2-iodohexadecanoate) | C₅₁H₉₅I₃O₆ |
| (R)-2-Iodohexadecanoic acid | C₁₆H₃₁IO₂ |
| (S)-2-Iodohexadecanoic acid | C₁₆H₃₁IO₂ |
Isotopic Labeling of this compound Remains a Niche Area in Mechanistic Studies
Despite the broad application of isotopic labeling in elucidating biochemical and chemical pathways, specific strategies for the isotopic labeling of 2-iodo-hexadecanoic acid for mechanistic investigations are not widely documented in publicly available scientific literature. While general methods for labeling fatty acids with isotopes such as deuterium (²H), carbon-13 (¹³C), and radioisotopes are well-established, their direct application to 2-iodo-hexadecanoic acid for the purpose of studying reaction mechanisms is a specialized area with limited published research.
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different mass but the same chemical properties. musechem.com This allows researchers to trace the path of the labeled molecule through complex reactions or biological systems. musechem.com Commonly used stable isotopes for labeling organic molecules include deuterium and carbon-13, while radioactive isotopes are also employed as tracers. musechem.comtargetmol.comtargetmol.com
In the broader context of fatty acid research, isotopic labeling is crucial. For instance, fatty acids labeled with carbon-13 have been synthesized to study lipid metabolism and the structure of lipoproteins. nih.gov Similarly, deuterium-labeled fatty acids are used to investigate metabolic pathways and improve the pharmacokinetic properties of drugs. nih.gov These general strategies often involve multi-step chemical syntheses to introduce the isotopic label at a specific position within the fatty acid chain. nih.govunibas.it
General Approaches to Fatty Acid Labeling Potentially Applicable to this compound:
While specific examples for 2-iodo-hexadecanoic acid are scarce, the methodologies developed for other fatty acids could theoretically be adapted. These strategies typically fall into several categories:
Carbon-13 Labeling: The introduction of ¹³C can be achieved by using a ¹³C-labeled precursor in the synthesis. For example, potassium cyanide labeled with carbon-13 (K¹³CN) can be used to introduce a labeled carboxyl group. nih.gov Another approach involves using ¹³C-labeled alkyl halides in coupling reactions to build the fatty acid backbone. nih.gov
Deuterium Labeling: Deuterium atoms can be introduced through various methods, including exchange reactions in the presence of a catalyst and a deuterium source like heavy water (D₂O). nih.gov Reductions of functional groups using deuterium-donating reagents are also a common strategy to incorporate deuterium at specific sites. unibas.it
Radioiodine Labeling: While the user's request focuses on mechanistic studies rather than imaging, methods for radioiodination are relevant to the synthesis of labeled iodo-compounds. Typically, this involves electrophilic substitution reactions on precursor molecules using a radioisotope of iodine. However, these are more commonly applied in the development of imaging agents.
Challenges and Lack of Specific Data:
The absence of detailed research on the isotopic labeling of 2-iodo-hexadecanoic acid for mechanistic studies may be attributed to several factors. The specific research questions that would necessitate such a labeled compound might be highly specialized, leading to a limited number of studies. Furthermore, the synthesis of such a specifically labeled molecule could present unique chemical challenges.
Without specific research findings, it is not possible to provide data tables or detailed research findings as requested. The scientific community has extensively documented the labeling of more common fatty acids like palmitic and stearic acid, but 2-iodo-hexadecanoic acid appears to remain outside the mainstream of such mechanistic investigations.
Advanced Analytical Methodologies for 2 Iodohexadecanoic Acid Characterization
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for separating complex mixtures. ijarsct.co.in The choice between reversed-phase and normal-phase high-performance liquid chromatography depends on the polarity of the analytes.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and versatile technique for the separation and analysis of a broad range of compounds, particularly those with some degree of hydrophobic character. ijarsct.co.inijarsct.co.in In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. untan.ac.id This setup allows for the separation of molecules based on their hydrophobicity, with more non-polar compounds being retained longer on the column. ijarsct.co.in
For the analysis of 2-Iodohexadecanoic acid, a long-chain fatty acid, RP-HPLC is a suitable method due to the molecule's significant non-polar character. The separation is typically achieved using a C18 column, which has a stationary phase consisting of octadecylsilane. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. researcher.life A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of compounds with varying polarities.
The detection of this compound can be accomplished using a variety of detectors, with ultraviolet (UV) detection being a common choice. However, since fatty acids lack a strong chromophore, derivatization with a UV-absorbing agent may be necessary to enhance sensitivity. Alternatively, mass spectrometry can be coupled with HPLC (LC-MS) for highly sensitive and specific detection.
Table 1: Typical RP-HPLC Parameters for Fatty Acid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (often with an acid modifier like formic acid) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV (after derivatization) or Mass Spectrometry |
| Column Temperature | 30-40 °C |
Normal-phase high-performance liquid chromatography (NP-HPLC) operates on a principle opposite to that of RP-HPLC. It utilizes a polar stationary phase, typically silica or a bonded phase with polar functional groups like cyano or amino, and a non-polar mobile phase such as hexane or isopropanol. untan.ac.idphenomenex.com In NP-HPLC, polar compounds are retained more strongly on the column, while non-polar compounds elute more quickly. phenomenex.com
While RP-HPLC is generally the preferred method for separating fatty acids like this compound, NP-HPLC can be valuable for the separation of related compounds that differ in polarity, such as isomers or derivatives with polar functional groups. For instance, if this compound is part of a complex mixture containing more polar lipids, NP-HPLC could provide a complementary separation to that achieved with RP-HPLC. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation. researcher.life
Table 2: Comparison of RP-HPLC and NP-HPLC for Lipid Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano, Amino) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane/Isopropanol) |
| Elution Order | Polar compounds elute first | Non-polar compounds elute first |
| Primary Application for Fatty Acids | Separation of fatty acids based on chain length and saturation | Separation of fatty acid isomers and derivatives with different polarities |
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thepharmajournal.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like fatty acids, a derivatization step is typically required to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs).
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. GC-MS is highly sensitive and allows for both qualitative and quantitative analysis of this compound and its metabolites. thepharmajournal.com
Table 3: Key Steps in GC-MS Analysis of Fatty Acids
| Step | Description |
|---|---|
| 1. Derivatization | Conversion of fatty acids to volatile esters (e.g., FAMEs) |
| 2. Injection and Separation | Introduction into the GC and separation on a capillary column |
| 3. Ionization | Eluted compounds are ionized in the mass spectrometer (e.g., by electron impact) |
| 4. Mass Analysis | Ions are separated based on their mass-to-charge ratio |
| 5. Detection and Identification | A mass spectrum is generated and compared to a library for identification and quantification |
Spectroscopic and Mass Spectrometric Approaches
Mass spectrometry-based techniques are indispensable for the detailed characterization of this compound, offering high sensitivity and specificity.
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a state-of-the-art analytical technique that couples the separation power of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer. masonaco.orgmiami.edu This combination allows for the comprehensive analysis of complex biological samples in metabolomic studies. youtube.com
In the context of this compound, LC-HRMS can be used to profile its metabolism and identify its various metabolic products in biological systems. The high mass accuracy of HRMS enables the determination of the elemental composition of unknown compounds, which is crucial for their identification. masonaco.org The high resolution allows for the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between different metabolites in a complex mixture. masonaco.org
The workflow for an LC-HRMS-based metabolomic study typically involves sample preparation, LC separation, HRMS analysis, and data processing. The data processing step is particularly important and involves feature detection, alignment, and statistical analysis to identify significant changes in metabolite levels between different experimental groups.
Table 4: Advantages of LC-HRMS in Metabolomics
| Advantage | Description |
|---|---|
| High Sensitivity | Capable of detecting low-abundance metabolites. |
| High Specificity | Provides accurate mass measurements for confident compound identification. |
| Comprehensive Coverage | Allows for the untargeted analysis of a wide range of metabolites in a single run. |
| Structural Information | Tandem mass spectrometry (MS/MS) experiments can provide fragmentation data for structural elucidation. |
Isotopic tracer studies, which involve the use of stable isotope-labeled compounds, are a powerful tool for investigating metabolic pathways and fluxes. nih.govamsterdamumc.nl In these studies, an isotopically labeled version of a compound, such as this compound labeled with ¹³C or ²H, is introduced into a biological system. The fate of the labeled compound is then traced by monitoring the incorporation of the stable isotope into its various metabolites.
Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry, are essential for isotopic tracer studies. researchgate.net HRMS can accurately measure the masses of the isotopologues (molecules that differ only in their isotopic composition), allowing for the determination of the degree of isotopic enrichment in different metabolites. This information can be used to quantify metabolic fluxes and to elucidate the pathways through which the tracer compound is metabolized.
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is another powerful technique used in tracer studies. nih.gov This method provides very precise measurements of isotope ratios and is particularly useful for determining the enrichment of stable isotopes in specific compounds. nih.gov
Table 5: Common Stable Isotopes Used in Tracer Studies
| Isotope | Natural Abundance (%) | Application |
|---|---|---|
| ¹³C | 1.1 | Tracing carbon backbones in metabolic pathways |
| ²H (Deuterium) | 0.015 | Tracing hydrogen atoms and studying redox reactions |
| ¹⁵N | 0.37 | Tracing nitrogen metabolism, particularly in amino acids and nucleotides |
| ¹⁸O | 0.2 | Studying oxygen incorporation and metabolic water formation |
Quantitative Method Development for this compound in Complex Biological Matrices
The quantitative determination of this compound, a modified long-chain fatty acid, in complex biological matrices such as plasma, serum, or tissue homogenates presents significant analytical challenges. The inherent complexity and high lipid content of these samples necessitate the development of a highly selective, sensitive, and robust analytical method. Methodologies based on mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-suited for this purpose due to their ability to distinguish the target analyte from endogenous interferences and quantify it at low concentrations.
A comprehensive quantitative method involves several critical stages: efficient extraction of the analyte from the biological matrix, effective chromatographic separation, sensitive and specific detection by mass spectrometry, and rigorous method validation to ensure data reliability.
Sample Preparation and Extraction
The primary goal of sample preparation is to isolate this compound from the bulk matrix components, such as proteins and phospholipids (B1166683), which can interfere with analysis and suppress the instrument's signal. The use of a suitable internal standard (IS) is crucial to compensate for analyte loss during sample processing and to correct for matrix-induced ionization variability. An ideal IS would be a stable isotope-labeled version of the analyte, such as ¹³C-labeled this compound.
A common and effective approach for extracting fatty acids from plasma or tissue homogenates is a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE).
Protein Precipitation : An organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma). This denatures and precipitates the majority of proteins.
Acidification : The sample is acidified, typically with formic or hydrochloric acid, to ensure the carboxyl group of the fatty acid is protonated, making it less polar and more amenable to extraction into an organic solvent.
Liquid-Liquid Extraction : A water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a hexane/isopropanol mixture, is added. nih.gov After vigorous mixing and centrifugation to separate the layers, the organic phase containing the lipids (including this compound) is collected. nih.gov
Drying and Reconstitution : The collected organic solvent is evaporated to dryness under a stream of nitrogen. The residue is then redissolved in a small volume of a solvent compatible with the chromatographic mobile phase for injection into the LC-MS/MS system.
Alternatively, solid-phase extraction (SPE) can be employed, offering cleaner extracts by using a cartridge that selectively retains the analyte while matrix components are washed away. mdpi.com
Chromatographic and Mass Spectrometric Analysis
LC-MS/MS is the preferred technique for the quantification of underivatized fatty acids. mdpi.com
Liquid Chromatography (LC) : Reversed-phase chromatography is typically used for the separation of fatty acids. A C18 column is effective for retaining and separating long-chain fatty acids based on their hydrophobicity. A gradient elution using a binary mobile phase system—for instance, Mobile Phase A consisting of water with a small amount of acid (e.g., 0.1% formic acid) and Mobile Phase B consisting of an organic solvent like acetonitrile or methanol—allows for the efficient elution of the analyte and separation from other matrix components. mdpi.com
Tandem Mass Spectrometry (MS/MS) : A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis. Electrospray ionization (ESI) in the negative ion mode is highly effective for fatty acids, as they readily deprotonate to form the [M-H]⁻ precursor ion. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. In MRM mode, the precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This process minimizes background noise and enhances detection limits.
A proposed set of parameters for an LC-MS/MS method is detailed in the table below.
| Parameter | Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 40% B, linear increase to 98% B over 8 min, hold for 2 min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 381.1 |
| MRM Transition (Quantifier) | m/z 381.1 → m/z 127.0 (Iodide ion) |
| MRM Transition (Qualifier) | m/z 381.1 → m/z 337.1 (Loss of CO₂) |
| Internal Standard | ¹³C₁₆-2-Iodohexadecanoic Acid |
Method Validation
To ensure the reliability of the quantitative data, the analytical method must be thoroughly validated according to guidelines from regulatory bodies. The validation process assesses several key performance characteristics. mdpi.comsrce.hr
Linearity : The method's ability to produce results that are directly proportional to the analyte concentration is evaluated. A calibration curve is constructed by analyzing a series of standards over a defined concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criterion is typically a bias (for accuracy) and coefficient of variation (CV) (for precision) within ±15%, except for the Lower Limit of Quantification (LLOQ), where ±20% is acceptable. srce.hr
Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank matrix samples from various sources to check for interferences at the analyte's retention time.
Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com
Matrix Effect and Recovery : The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. Recovery assesses the efficiency of the extraction process. These are determined by comparing the analyte signal in post-extraction spiked samples to that of pure standards and pre-extraction spiked samples.
The table below presents typical validation results for a bioanalytical method for a long-chain fatty acid.
| Parameter | QC Level | Intra-Day (n=5) | Inter-Day (n=15, 3 runs) | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy (% Bias) | Low QC | +4.5% | +6.2% | Within ±15% (±20% for LLOQ) |
| Mid QC | -2.1% | -1.5% | ||
| High QC | +1.8% | +3.3% | ||
| Precision (% CV) | Low QC | 6.8% | 8.1% | ≤15% (≤20% for LLOQ) |
| Mid QC | 4.2% | 5.5% | ||
| High QC | 3.5% | 4.9% | ||
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) | r² ≥ 0.99 | ||
| LLOQ | 1 ng/mL | Accuracy ±20%, Precision ≤20% | ||
| Extraction Recovery | ~85% | Consistent and reproducible |
By establishing and validating such a method, researchers can accurately measure the concentration of this compound in various biological samples, enabling its use in pharmacokinetic, metabolic, and diagnostic studies.
Biochemical and Metabolic Investigations of 2 Iodohexadecanoic Acid
Examination of 2-Iodohexadecanoic Acid as a Potential Metabolite in Biological Systems
The possibility of this compound arising as a metabolic byproduct of other iodinated lipids, particularly within the thyroid gland where iodine metabolism is prominent, has been a subject of scientific inquiry.
Research conducted on cultured dog thyroid cells has investigated the metabolic fate of 2-Iodohexadecanal (B140263) (2-IHDA), a significant iodolipid found in the thyroid. These studies aimed to identify the metabolic products of 2-IHDA. Despite the detection of 2-Iodohexadecan-1-ol as a major metabolite, resulting from the reduction of the aldehyde group of 2-IHDA, the formation of this compound was not observed. nih.gov This suggests that under the experimental conditions used, the oxidation of 2-Iodohexadecanal to its corresponding carboxylic acid does not occur or is below the limit of detection in these thyroid cell cultures. nih.gov The primary metabolic route for 2-IHDA in this system is its reduction to the biologically inactive 2-Iodohexadecan-1-ol. nih.gov
In Vitro Metabolic Stability and Biotransformation Studies
To understand the potential persistence and transformation of this compound in the body, in vitro studies using liver enzyme systems are crucial. These systems model the primary site of xenobiotic metabolism.
Currently, there is a lack of specific published studies evaluating the metabolic stability of this compound in hepatic microsomal and hepatocyte systems. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results, usually presented as half-life (t½) and intrinsic clearance (Clint), would provide valuable information on its susceptibility to metabolism by hepatic enzymes. The table below illustrates the type of data that would be generated from such an experiment, though it is important to note that this is a hypothetical representation due to the absence of specific experimental data for this compound.
Hypothetical Metabolic Stability of this compound in Various Liver Systems
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Detailed studies identifying the specific enzymatic pathways responsible for the degradation of this compound have not been reported in the scientific literature. Generally, fatty acid metabolism involves enzymes such as acyl-CoA synthetases, carnitine palmitoyltransferases, and the enzymes of the β-oxidation spiral. The presence of an iodine atom at the alpha-carbon position may influence the interaction of this compound with these enzymes, but specific research on this topic is not available.
Interactions with Fatty Acid Metabolism Pathways
The structural similarity of this compound to endogenous fatty acids suggests potential interactions with the pathways of fatty acid metabolism. However, specific experimental data on these interactions are limited. Research in this area would be essential to understand the compound's potential effects on lipid homeostasis.
Potential as an Inhibitor or Substrate Analog in Fatty Acid Oxidation
This compound is structurally similar to the naturally occurring saturated fatty acid, hexadecanoic acid (palmitic acid), with the notable substitution of an iodine atom at the alpha-carbon (C-2) position. This structural modification is key to its biochemical activity, allowing it to act as a competitive inhibitor or a deceptive substrate for enzymes involved in the β-oxidation of fatty acids.
The initial and critical step for the metabolism of long-chain fatty acids is their activation to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases. The structural similarity of this compound to palmitic acid allows it to be recognized by these enzymes. However, the presence of the bulky and electronegative iodine atom at the alpha-position can significantly hinder the subsequent enzymatic steps of β-oxidation.
Research on analogous α-halogenated fatty acids, such as 2-bromohexadecanoic acid (2-bromopalmitate), provides valuable insights into the likely mechanisms of action for this compound. Studies have demonstrated that 2-bromopalmitate and its corresponding CoA and carnitine esters are potent and specific inhibitors of mitochondrial fatty acid oxidation. nih.gov It is plausible that this compound operates through a similar inhibitory mechanism.
The primary target for this inhibition is likely the carnitine palmitoyltransferase (CPT) system, which is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, the site of β-oxidation. Specifically, 2-bromopalmitoyl-CoA has been shown to inhibit the activity of carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme in this transport process. nih.gov By blocking CPT I, the α-halogenated fatty acyl-CoA prevents the entry of long-chain fatty acids into the mitochondria, thereby halting their oxidation.
Furthermore, once inside the mitochondria, the CoA ester of the halogenated fatty acid can inhibit other enzymes of the β-oxidation spiral. For instance, 2-bromopalmitoylcarnitine (B1226706) has been observed to inhibit the oxidation of palmitoylcarnitine (B157527) itself, suggesting an effect on enzymes within the mitochondrial matrix. nih.gov The presence of the halogen at the alpha-carbon can disrupt the catalytic activity of acyl-CoA dehydrogenases, the first enzymes in the β-oxidation cycle.
It is also important to consider that α-halogenated fatty acids can undergo alternative metabolic fates, such as ω-oxidation, which has been observed for 2-chlorohexadecanoic acid. nih.gov This process involves oxidation at the terminal methyl group of the fatty acid, providing an alternative catabolic route when β-oxidation is impaired.
Table 1: Potential Enzymatic Targets of this compound in Fatty Acid Oxidation
| Enzyme Family | Potential Effect of this compound | Rationale based on Analogous Compounds |
| Acyl-CoA Synthetases | Substrate Analog | Structural similarity to palmitic acid allows for activation to 2-Iodohexadecanoyl-CoA. |
| Carnitine Palmitoyltransferase I (CPT I) | Inhibition | The resulting 2-Iodohexadecanoyl-CoA likely acts as an inhibitor, preventing the transport of long-chain fatty acids into the mitochondria. nih.gov |
| Acyl-CoA Dehydrogenases | Inhibition | The iodine atom at the α-position can interfere with the dehydrogenation step of β-oxidation. |
Influence on Lipid Biosynthesis and Remodeling Enzymes
The impact of this compound extends beyond the catabolic pathway of fatty acid oxidation, with potential effects on the anabolic processes of lipid biosynthesis and the dynamic remodeling of existing lipid structures. The activated form, 2-Iodohexadecanoyl-CoA, can serve as a substrate analog for enzymes involved in the synthesis of complex lipids.
One of the key enzymes in fatty acid biosynthesis is fatty acid synthase (FAS), a multi-enzyme complex responsible for the de novo synthesis of fatty acids. While direct evidence for the effect of this compound on FAS is limited, studies on the related compound 2-bromopalmitate have shown it to be a non-selective inhibitor of various enzymes involved in lipid metabolism, including those responsible for the synthesis of mono-, di-, and triacylglycerols. nih.gov This suggests that 2-Iodohexadecanoyl-CoA could potentially interfere with the incorporation of fatty acids into glycerolipids.
The enzymes responsible for the esterification of fatty acids to glycerol-3-phosphate, namely glycerol-3-phosphate acyltransferase (GPAT) and acylglycerophosphate acyltransferase (AGPAT), are crucial for the synthesis of phospholipids (B1166683) and triacylglycerols. The presence of the iodine atom on the acyl chain of 2-Iodohexadecanoyl-CoA could affect its recognition and utilization by these acyltransferases, potentially altering the composition and structure of newly synthesized lipids.
Furthermore, lipid remodeling, a continuous process involving the removal and re-acylation of fatty acids in existing phospholipids, is carried out by phospholipases and acyltransferases. Phospholipases, such as phospholipase A2 (PLA2), cleave fatty acids from the sn-2 position of phospholipids, which can then be replaced with different fatty acids. The incorporation of an unnatural fatty acid like this compound into membrane phospholipids could alter membrane properties and affect the activity of membrane-bound proteins. Moreover, the presence of this modified fatty acid could influence the activity of phospholipases, thereby disrupting the normal process of lipid remodeling.
The promiscuous reactivity of compounds like 2-bromopalmitate, which has been shown to label a wide range of proteins beyond those directly involved in fatty acid metabolism, highlights the potential for this compound to have broad and multifaceted effects on cellular lipid homeostasis. nih.gov
Table 2: Potential Effects of this compound on Lipid Biosynthesis and Remodeling
| Enzymatic Process | Potential Influence of this compound | Rationale |
| Fatty Acid Synthase (FAS) | Potential Inhibition | By analogy with 2-bromopalmitate, which inhibits enzymes in lipid synthesis. nih.gov |
| Glycerolipid Synthesis (GPAT, AGPAT) | Altered Substrate Utilization | The modified acyl chain may affect recognition and incorporation into glycerolipids. |
| Phospholipid Remodeling (Phospholipases, Acyltransferases) | Disruption of normal function | Incorporation into membranes could alter membrane properties and enzyme activities. |
Research on 2 Iodohexadecanoic Acid As a Chemical Probe or Analogous Compound in Biological Systems
Design and Application as a Fatty Acyl Probe in Protein Lipidation Studies
Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. Two of the most common forms of fatty acylation are palmitoylation and myristoylation. The development of fatty acid analogs that can be metabolically incorporated into proteins and subsequently detected has been instrumental in advancing our understanding of these processes.
Considerations for Palmitoylation and Myristoylation Investigations using Iodinated Fatty Acid Analogs
The use of iodinated fatty acid analogs like 2-Iodohexadecanoic acid for studying protein palmitoylation and myristoylation requires careful consideration of their metabolic activation and subsequent incorporation into proteins. Fatty acids are typically activated to their coenzyme A (CoA) thioesters before being transferred to proteins. Therefore, the successful use of this compound as a probe is contingent on its recognition and activation by acyl-CoA synthetases.
The position of the iodine atom is a critical determinant of the analog's utility. An iodine atom at the C-2 position, as in this compound, may influence the enzymatic processes involved in fatty acylation. For instance, the steric bulk of the iodine atom could potentially affect the efficiency of its transfer to the target protein by palmitoyl (B13399708) acyltransferases (PATs) or N-myristoyltransferases (NMTs).
It is important to note that while this compound is an analog of palmitic acid, its inhibitory properties, similar to the well-characterized inhibitor 2-bromopalmitate, must be considered. 2-bromopalmitate is known to be a general inhibitor of protein S-palmitoylation. nih.gov Research on clickable analogs of 2-bromopalmitate has shown that it is converted to 2-bromopalmitoyl-CoA in cells and can label DHHC palmitoyl acyl transferases, the enzymes responsible for S-palmitoylation. nih.gov This suggests that this compound could potentially act as both a probe and an inhibitor, a dual functionality that can be exploited in experimental design.
Comparison with Known Iodinated Fatty Acid Probes (e.g., 16-Iodohaxadecanoic Acid)
A pertinent comparison can be drawn between this compound and its isomer, 16-Iodohexadecanoic acid, where the iodine atom is positioned at the omega (ω) carbon. This structural difference leads to distinct applications and interpretations of experimental results.
16-Iodohexadecanoic acid is often used as a metabolic probe where the iodine atom at the terminal position is less likely to interfere with the initial steps of fatty acid activation and incorporation. Its primary application has been in radiolabeled forms for metabolic studies, particularly in myocardial imaging, where its metabolism can be tracked.
In the context of protein lipidation, the key distinction lies in the potential for metabolic alteration. Omega-iodinated fatty acids may undergo β-oxidation, which could lead to the removal of the iodine tag. In contrast, the alpha-iodine in this compound would likely halt β-oxidation at the first cycle, potentially making it a more stable metabolic tag for tracing the intact fatty acid chain.
| Feature | This compound | 16-Iodohexadecanoic Acid |
|---|---|---|
| Iodine Position | Alpha (C-2) | Omega (C-16) |
| Potential Effect on β-oxidation | Inhibitory | Permissive (initially) |
| Primary Research Application | Potential probe/inhibitor for protein acylation | Metabolic tracer (radiolabeled) for imaging |
| Steric Hindrance at Acylation Site | Higher potential | Lower potential |
Utilization in Metabolic Tracing and Imaging Methodologies
The ability to trace the metabolic fate of fatty acids is crucial for understanding energy homeostasis and the pathophysiology of various diseases. The incorporation of a detectable tag, such as a radioisotope of iodine, into fatty acid analogs enables non-invasive imaging and quantitative metabolic studies.
Development of Radiolabeled this compound for Research
The synthesis of radiolabeled this compound, for instance with Iodine-123 or Iodine-125, would render it a powerful tool for metabolic tracing. While specific studies on the development of radiolabeled this compound are not extensively reported, the principles are well-established from research on other radiolabeled fatty acids. For example, radioiodinated heptadecanoic acid has been used for myocardial metabolic studies. ahajournals.orgsnmjournals.org The synthesis would typically involve the introduction of the radioiodine isotope at the C-2 position of hexadecanoic acid.
The rationale for using a radiolabeled 2-iodo analog lies in its potential to trace the initial steps of fatty acid uptake and activation while being resistant to complete β-oxidation. This could allow for the specific investigation of pathways involved in fatty acid esterification into complex lipids versus their entry into mitochondrial oxidative pathways.
Application in Ex Vivo Myocardial Metabolic Models
Ex vivo perfused heart models, such as the Langendorff heart preparation, provide a controlled environment to study myocardial metabolism. In such models, the heart is supplied with a perfusate containing energy substrates, and the uptake and metabolism of these substrates can be precisely measured.
The application of radiolabeled this compound in these models could provide valuable insights into cardiac fatty acid metabolism under various physiological and pathological conditions. For instance, by measuring the distribution of radioactivity in different lipid pools (e.g., triglycerides, phospholipids) and in the aqueous fraction (representing metabolic breakdown products), researchers could assess the partitioning of fatty acids between storage and oxidation. Studies with other iodinated fatty acids have demonstrated that the presence of other substrates, like glucose, can influence the metabolic fate of the fatty acid analog. nih.gov
| Experimental Aspect | Potential Information from Radiolabeled this compound |
|---|---|
| Uptake Kinetics | Rate of myocardial fatty acid uptake |
| Lipid Pool Distribution | Partitioning between storage (triglycerides, phospholipids) and metabolic pathways |
| Metabolic Breakdown | Assessment of initial metabolic steps before potential β-oxidation block |
| Response to Interventions | Effect of ischemia, drugs, or other substrates on fatty acid metabolism |
Investigating Potential Biological Targets using this compound as a Ligand
Beyond its role as a metabolic probe, this compound can be utilized as a ligand to identify and characterize proteins that bind fatty acids. This approach is central to chemical biology and drug discovery, where small molecules are used to probe protein function and identify new therapeutic targets.
The principle behind this application is that this compound, by mimicking palmitic acid, can bind to the fatty acid binding sites of various proteins. These can include enzymes involved in lipid metabolism, fatty acid transport proteins, and proteins that are allosterically regulated by fatty acids.
To identify these potential biological targets, this compound can be modified to incorporate a reactive group or a reporter tag. For example, the synthesis of a version with a clickable alkyne or a photoaffinity label would allow for the covalent cross-linking of the fatty acid analog to its binding partners upon stimulation (e.g., with UV light for a photoaffinity label). The cross-linked protein-ligand complexes can then be isolated and the identity of the protein can be determined using mass spectrometry. This strategy has been successfully employed with other bioactive small molecules to elucidate their mechanisms of action.
The investigation of proteins that interact with this compound could reveal novel insights into the roles of fatty acids in cellular signaling and regulation. Given its potential inhibitory effects, identifying the direct protein targets of this compound would be crucial for interpreting the results of studies where it is used as a metabolic inhibitor.
Future Research Directions and Unaddressed Questions in 2 Iodohexadecanoic Acid Research
Exploration of Undiscovered Biological Roles for 2-Iodohexadecanoic Acid
The known biological activities of fatty acids are diverse, ranging from structural components of cell membranes to signaling molecules and energy storage. nih.gov Halogenated fatty acids, in particular, have demonstrated a range of biological activities, including antibacterial and antitumor effects. researchgate.net However, the specific roles of this compound in physiological and pathophysiological processes are largely uncharted.
Future investigations should aim to uncover novel biological functions. Given that other halogenated lipids are involved in leukocyte-mediated injury and disease, exploring the potential involvement of this compound in inflammatory processes is a promising avenue. researchgate.net Research could focus on its effects on immune cell signaling, cytokine production, and the resolution of inflammation. Furthermore, considering the antibacterial properties of other halogenated fatty acids, a systematic evaluation of this compound against a broad spectrum of pathogenic bacteria, including antibiotic-resistant strains, is warranted. nih.gov
Another area of interest is its potential role in metabolic regulation. Fatty acids are central to energy metabolism, and the introduction of an iodine atom could significantly alter its metabolic fate and its influence on metabolic pathways. nih.gov Studies could investigate its impact on lipid metabolism, glucose homeostasis, and mitochondrial function.
Advanced Mechanistic Studies on the Interaction of this compound with Cellular Pathways
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial. Future research should move beyond phenomenological observations to detailed mechanistic studies. This includes identifying its direct molecular targets, such as specific enzymes or receptors, and elucidating its impact on cellular signaling cascades.
For instance, many fatty acids and their derivatives act as signaling molecules by binding to nuclear receptors or G-protein coupled receptors. nih.gov Investigating whether this compound can modulate the activity of such receptors could reveal its role in gene expression and cell signaling. Techniques like affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify its binding partners within the cell.
Furthermore, its influence on key signaling pathways, such as the Akt-mTOR axis, which is crucial for cell growth and metabolism, should be examined. mdpi.comnih.gov Studies on other fatty acids have shown their ability to modulate this pathway. mdpi.com Advanced techniques like transcriptomics and metabolomics could provide a global view of the cellular changes induced by this compound, offering clues to its mechanism of action.
Development of Novel Analytical Platforms for Enhanced Detection and Quantification
To accurately study the biological roles and environmental fate of this compound, sensitive and specific analytical methods for its detection and quantification are essential. Current methods may not be optimized for this specific iodinated fatty acid, particularly at low concentrations in complex biological or environmental matrices.
Future research should focus on developing novel analytical platforms with improved sensitivity and specificity. This could involve the use of advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been used for the quantification of other halogenated lipids. researchgate.net The development of specific antibodies for use in immunoassays could also provide a high-throughput method for its detection.
Moreover, the creation of fluorescent or radio-labeled analogs of this compound could enable its visualization and tracking within cells and tissues, providing valuable information about its uptake, distribution, and subcellular localization.
Computational Chemistry and Molecular Modeling Approaches for Predicting Biological Interactions
Computational approaches can significantly accelerate the discovery of the biological targets and functions of this compound. Molecular modeling and docking studies can be used to predict its binding affinity to a wide range of proteins, including enzymes, receptors, and transport proteins.
By creating a virtual library of potential protein targets, researchers can prioritize experimental validation, saving time and resources. For example, docking simulations could predict whether this compound is likely to inhibit key enzymes in a particular metabolic pathway or activate a specific signaling receptor. These computational predictions can then be tested in vitro and in vivo.
Furthermore, molecular dynamics simulations can provide insights into how the presence of the iodine atom affects the conformation and flexibility of the fatty acid chain and how it interacts with its binding partners. This can help in understanding the structure-activity relationship and in the design of more potent or specific analogs.
Investigation into the Environmental and Ecological Significance of Halogenated Fatty Acids, including this compound
Halogenated organic compounds are widespread in the environment, originating from both natural and anthropogenic sources. researchgate.net While much of the focus has been on chlorinated and brominated compounds, the environmental fate and ecological impact of iodinated fatty acids like this compound are poorly understood.
Future research should investigate the natural occurrence of this compound in various ecosystems, particularly in marine environments, where halogenated compounds are abundant. researchgate.net This would involve sampling and analysis of water, sediment, and biota.
Q & A
Q. How should researchers design time-course experiments to study this compound’s degradation kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
